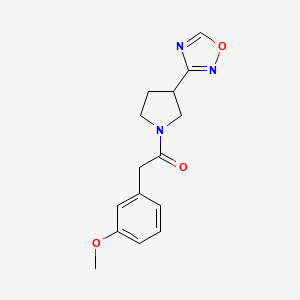

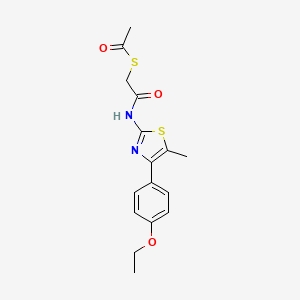

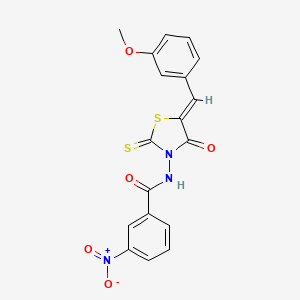

![molecular formula C16H11N5O2S B2859416 3-(2-pyridyl)-6-(3-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251624-55-1](/img/structure/B2859416.png)

3-(2-pyridyl)-6-(3-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isothiazole, a similar compound, is an organic compound consisting of a 5-membered aromatic ring that includes a nitrogen atom and a sulfur atom . The ring is unsaturated and features an S-N bond . Isothiazoles are produced by oxidation of enamine-thiones .

Molecular Structure Analysis

The molecular structure of isothiazoles generally consists of a 5-membered aromatic ring that includes a nitrogen atom and a sulfur atom . The ring is unsaturated and features an S-N bond .Aplicaciones Científicas De Investigación

Anticancer Properties

3-(2-pyridyl)-6-(3-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has been explored in the realm of anticancer research. A study by Machoń, Wieczorek, and Mordarski (1987) discussed the synthesis and biological properties of derivatives of isothiazolopyrimidines, highlighting their strong activity against various cancer types, such as L-1210 leukemia and Ehrlich carcinoma (Machoń, Wieczorek, & Mordarski, 1987).

Antimicrobial Activity

The compound has been studied for its antimicrobial properties. Abdelhamid et al. (2016) synthesized a series of derivatives, which were screened for their antimicrobial activity against various microorganisms (Abdelhamid, El Sayed, Hussein, & Mangoud, 2016).

Antiviral Applications

Notably, 3-(2-pyridyl)-6-(3-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione and its derivatives have been investigated for antiviral activity. Revankar et al. (1998) reported on the synthesis and antiviral activity of acyclonucleosides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, showing significant in vitro activity against human cytomegalovirus (Revankar et al., 1998).

Supramolecular Chemistry

In the field of supramolecular chemistry, Fonari et al. (2004) explored pyrimidine derivatives as suitable ligands for co-crystallization with diaza-18-crown-6, demonstrating the formation of hydrogen-bonded supramolecular assemblies (Fonari et al., 2004).

Mecanismo De Acción

Target of Action

The primary target of this compound is Toll-like receptor 7 (TLR7) . TLR7 is an important member of pattern recognition receptors (PRRs), which play a critical role in the innate immune response .

Mode of Action

The compound interacts with TLR7, acting as an agonist . This interaction triggers a series of biochemical reactions that enhance the body’s antiviral response . The exact nature of these interactions and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

Upon activation by the compound, TLR7 initiates a cascade of immune responses that help the body fight off viral infections

Result of Action

The activation of TLR7 by the compound enhances the body’s antiviral response . This can result in the inhibition of viral replication and the clearance of the virus from the body . .

Propiedades

IUPAC Name |

3-pyridin-2-yl-6-(pyridin-3-ylmethyl)-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O2S/c22-15-14-13(12(20-24-14)11-5-1-2-7-18-11)19-16(23)21(15)9-10-4-3-6-17-8-10/h1-8H,9H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVXRSHLWBQKTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NSC3=C2NC(=O)N(C3=O)CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-pyridyl)-6-(3-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2859338.png)

![N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2859340.png)

![Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxyazepan-4-yl}-2,2-difluoroacetate](/img/structure/B2859342.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2859344.png)